3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine
Description
3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a synthetic organic compound that belongs to the class of sulfonyl-substituted pyrroles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes due to their unique chemical properties.
Properties
Molecular Formula |
C15H19ClN2O3S |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C15H19ClN2O3S/c1-10-11(2)18(8-9-21-3)15(17)14(10)22(19,20)13-6-4-12(16)5-7-13/h4-7H,8-9,17H2,1-3H3 |
InChI Key |
KSGSHARFJZGTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the methoxyethyl group.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfide group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity of sulfonyl-containing compounds.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a key role in these interactions, potentially forming hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHYLBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
- 3-(4-CHLOROBENZENESULFONYL)-1-(2-ETHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE
Uniqueness
Compared to similar compounds, 3-(4-CHLOROBENZENESULFONYL)-1-(2-METHOXYETHYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE might exhibit unique properties due to the presence of the 4-chlorobenzene and 2-methoxyethyl groups. These groups could influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
